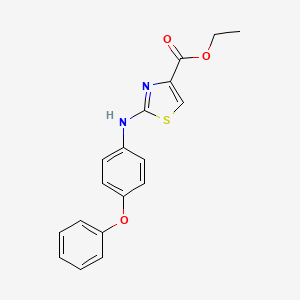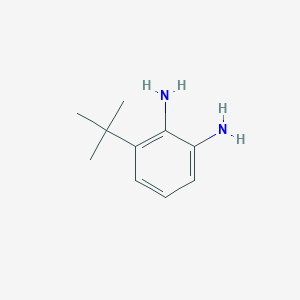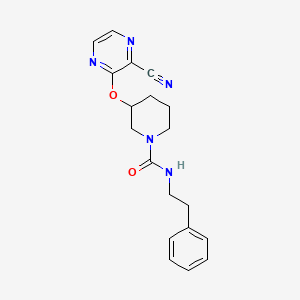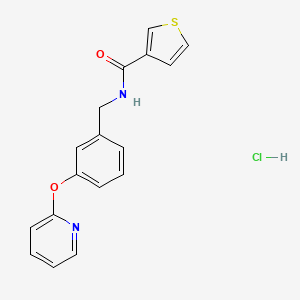
2-(3,3-ジメチル-2H-インドール-1-イル)エタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-dimethyl-2H-indol-1-yl)ethanamine, also known as DMIA, is a chemical compound that has been studied for its potential applications in scientific research. DMIA belongs to the class of indoleamines, which are compounds that contain an indole ring structure.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
One study found that a similar compound, dpie [2-(1,2-diphenyl-1h-indol-3-yl)ethanamine], showed a synergistic increase in inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that the enhancing activity of dpie in il-1β-induced cytokine production increased in a dose-dependent manner without cytotoxicity . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may have similar pharmacokinetic properties, influencing its bioavailability.
Result of Action
Dpie, a similar compound, showed a synergistic increase in inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may have similar effects on molecular and cellular levels.
Action Environment
It is known that the activity of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other molecules, and the specific cellular environment .
実験室実験の利点と制限
2-(3,3-dimethyl-2H-indol-1-yl)ethanamine has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine also has activity at specific serotonin receptors, which makes it useful for studying the role of these receptors in various physiological processes. However, there are also limitations to using 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine in lab experiments. It has relatively low potency compared to other serotonin receptor ligands, which may make it less useful for certain applications. Additionally, 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine has not been extensively studied in vivo, so its effects in animal models and humans are not well understood.
将来の方向性
There are several future directions for research on 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine. One area of interest is the development of more potent and selective 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine analogs. These analogs could be useful for studying the role of specific serotonin receptors in various physiological processes. Another area of interest is the investigation of 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine's effects on other neurotransmitter systems, such as dopamine and norepinephrine. Finally, there is potential for 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine to be developed as a therapeutic agent for psychiatric disorders, but more research is needed to fully understand its safety and efficacy.
合成法
2-(3,3-dimethyl-2H-indol-1-yl)ethanamine can be synthesized using a variety of methods, including the reaction of 3,3-dimethylindole with ethylamine in the presence of a catalyst, or the reaction of 3,3-dimethylindole with ethylene oxide followed by reduction with lithium aluminum hydride. The purity of the final product can be improved through recrystallization or column chromatography.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、抗ウイルス性を示すことが実証されています。例えば:
- 6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、インフルエンザAウイルスに対して効果的であることが判明しました .
- 4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対して強力な抗ウイルス活性を示しました .
農薬用途
研究により、インドール誘導体が農業における可能性を秘めていることが明らかになっています。特に:
- CGR3は、インドール部分を含む合成された1,2,4-トリアゾール誘導体であり、根の生長促進剤として作用します。 これは内因性ホルモンレベル(IAA、ABA、およびGA3)に影響を与え、一次根の発達制御に重要な役割を果たします .
ヘテロ環合成
インドールは、さまざまな生物活性分子の合成における重要なヘテロ環骨格として役立ちます。 研究者たちは、薬理学的活性をスクリーニングするためのインドールのさまざまな骨格を開発してきました .
化学反応
インドール誘導体は、フィッシャーインドール合成などのさまざまな化学反応に関与します。 この反応は、創薬に利用される三環式インドールを生成します .
新規治療の可能性
2-(3,3-ジメチルインドリン-2-イル)エタンアミンを含むインドール誘導体の多様な生物活性から、新しい治療法を探求する可能性は依然として非常に大きいです .
生化学分析
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Some indole derivatives have been shown to affect cytokine production, with some enabling synergistic pro-inflammatory cytokine production .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
特性
IUPAC Name |
2-(3,3-dimethyl-2H-indol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(2)9-14(8-7-13)11-6-4-3-5-10(11)12/h3-6H,7-9,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRTXGKGLPNJOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)CCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)
![N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2363096.png)

![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B2363100.png)

![3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one](/img/structure/B2363104.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2363105.png)
![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)




